4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol
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Overview
Description
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a methyl group and a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol typically involves the alkylation of a phenol derivative with a tetrahydronaphthalene derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with a tetrahydronaphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic tetrahydronaphthalene moiety allows it to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid: This compound features a similar tetrahydronaphthalene moiety but differs in its functional groups and overall structure.
1,2,3,4-Tetrahydronaphthalene: A simpler compound that lacks the phenolic hydroxyl group and methyl substitution.
Uniqueness
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol is unique due to its combination of a phenolic hydroxyl group, a methyl group, and a tetrahydronaphthalene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
65792-41-8 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C17H18O/c1-12-6-9-17(18)16(10-12)15-8-7-13-4-2-3-5-14(13)11-15/h2-6,9-10,15,18H,7-8,11H2,1H3 |
InChI Key |
KLRAYSKIMULSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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